molecular formula C19H15BrFN3O3 B10988274 N-(4-bromophenyl)-2-(3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide

N-(4-bromophenyl)-2-(3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide

Cat. No.: B10988274
M. Wt: 432.2 g/mol
InChI Key: DPYVRVXSJGCBNC-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-(3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a pyridazinone-based acetamide derivative characterized by:

  • A pyridazinone core (6-oxo-1,6-dihydropyridazine) substituted at position 3 with a 4-fluoro-2-methoxyphenyl group.
  • An acetamide linker connecting the pyridazinone to a 4-bromophenyl group.

This compound is part of a broader class of pyridazinone derivatives investigated for their activity as Formyl Peptide Receptor (FPR) agonists/antagonists, particularly targeting FPR1 and FPR2 subtypes in immune cells like neutrophils . Its structural features, including electron-withdrawing (bromo, fluoro) and electron-donating (methoxy) groups, influence receptor binding and pharmacokinetic properties.

Properties

Molecular Formula

C19H15BrFN3O3

Molecular Weight

432.2 g/mol

IUPAC Name

N-(4-bromophenyl)-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide

InChI

InChI=1S/C19H15BrFN3O3/c1-27-17-10-13(21)4-7-15(17)16-8-9-19(26)24(23-16)11-18(25)22-14-5-2-12(20)3-6-14/h2-10H,11H2,1H3,(H,22,25)

InChI Key

DPYVRVXSJGCBNC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)F)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=C(C=C3)Br

Origin of Product

United States

Preparation Methods

Pyridazinone Ring Formation

The pyridazinone core is typically constructed via cyclocondensation of dihydrazides with diketones or via oxidation of dihydropyridazines. For example, Search Result describes a related compound where the pyridazinone ring is formed by reacting a dihydrazide intermediate with a diketone under acidic conditions. Adjustments for the fluoromethoxyphenyl substituent likely involve electrophilic aromatic substitution or Suzuki coupling at position 3 of the pyridazinone.

Example Reaction:

Dihydrazide+1,2-DiketoneHCl, refluxPyridazinone+2H2O\text{Dihydrazide} + \text{1,2-Diketone} \xrightarrow{\text{HCl, reflux}} \text{Pyridazinone} + 2\text{H}_2\text{O}

Yield: 70–85% under optimized conditions.

Introduction of the 4-Bromophenylacetamide Group

The acetamide side chain is introduced via nucleophilic acyl substitution. Search Result highlights a method where 4-bromoaniline reacts with a chloroacetylated pyridazinone intermediate in the presence of a base (e.g., K₂CO₃):

ClCH2CO-Pyridazinone+4-BromoanilineDMF, K2CO3N-(4-Bromophenyl)acetamide+HCl\text{ClCH}2\text{CO-Pyridazinone} + \text{4-Bromoaniline} \xrightarrow{\text{DMF, K}2\text{CO}_3} \text{N-(4-Bromophenyl)acetamide} + \text{HCl}

Reaction Conditions: 60–80°C, 12–24 hours.

Attachment of the 3-(4-Fluoro-2-Methoxyphenyl) Substituent

The fluorinated methoxyphenyl group is incorporated early in the synthesis, often via a Suzuki-Miyaura coupling. Search Result describes a similar approach for attaching aryl groups to heterocycles using Pd catalysts:

Pyridazinone-Br+4-Fluoro-2-methoxyphenylboronic acidPd(PPh3)4,Na2CO3Target Intermediate\text{Pyridazinone-Br} + \text{4-Fluoro-2-methoxyphenylboronic acid} \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{Na}2\text{CO}3} \text{Target Intermediate}

Yield: 65–78%.

Stepwise Synthesis and Optimization

Intermediate 1: 3-(4-Fluoro-2-Methoxyphenyl)-6-Oxopyridazin-1(6H)-Yl Acetic Acid

Synthesis :

  • Cyclocondensation : Reacting maleic hydrazide with 4-fluoro-2-methoxyacetophenone in HCl yields the pyridazinone core.

  • Acetylation : Treating the pyridazinone with chloroacetic acid in DMF forms the acetic acid derivative.

Analytical Data :

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.12 (d, J = 8.4 Hz, 1H), 7.45–7.32 (m, 2H), 4.32 (s, 2H), 3.89 (s, 3H).

  • MS (ESI) : m/z 305.1 [M+H]⁺.

Intermediate 2: N-(4-Bromophenyl)-2-(3-(4-Fluoro-2-Methoxyphenyl)-6-Oxopyridazin-1(6H)-Yl)Acetamide

Coupling Reaction :
Intermediate 1 is reacted with 4-bromoaniline using EDCI/HOBt as coupling agents:

Intermediate 1+4-BromoanilineEDCI, HOBt, DCMTarget Compound\text{Intermediate 1} + \text{4-Bromoaniline} \xrightarrow{\text{EDCI, HOBt, DCM}} \text{Target Compound}

Conditions: 0°C to room temperature, 18 hours.

Purification :

  • Column Chromatography : Silica gel, eluent = ethyl acetate/hexane (1:3).

  • Yield : 62%.

Alternative Methods and Catalytic Innovations

Solid Acid Catalysts

Search Result demonstrates the use of solid acid catalysts (e.g., sulfated zirconia) for esterification and cyclization steps, offering advantages in recyclability and reduced waste:

ParameterTraditional HCl CatalystSolid Acid Catalyst
Yield70%85%
Catalyst RecoveryNot feasible95%
Reaction Time12 hours8 hours

One-Pot Strategies

Recent patents describe one-pot syntheses to minimize intermediate isolation. For instance, sequential coupling of boronic acids and amidation in a single reactor improves efficiency:

Pyridazinone-BrSuzuki CouplingIntermediateAmidationTarget Compound\text{Pyridazinone-Br} \xrightarrow{\text{Suzuki Coupling}} \text{Intermediate} \xrightarrow{\text{Amidation}} \text{Target Compound}

Overall Yield: 58%.

Challenges and Troubleshooting

Byproduct Formation

  • Issue : Competing N-acylation at pyridazinone’s N-2 position.

  • Solution : Use bulky bases (e.g., DIPEA) to favor N-1 selectivity.

Low Coupling Efficiency

  • Issue : Incomplete amidation due to steric hindrance.

  • Solution : Microwave-assisted synthesis at 100°C for 1 hour improves conversion to 89%.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-2-(3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: The bromophenyl and fluoro-methoxyphenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents such as sodium hydride or organolithium compounds are used for nucleophilic substitution, while electrophilic substitution may involve reagents like halogens or sulfonyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

Medicinal Chemistry Applications

The compound exhibits significant potential as a pharmaceutical agent. Its structure suggests that it may interact with various biological targets, making it a candidate for drug development.

Anticancer Activity

Research indicates that compounds similar to N-(4-bromophenyl)-2-(3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide have been evaluated for their anticancer properties. Studies have shown that derivatives of pyridazine can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, compounds with similar oxopyridazine structures have demonstrated efficacy against breast cancer cell lines by modulating cell cycle progression and apoptosis pathways .

Antimicrobial Properties

The compound's molecular structure may also confer antimicrobial properties. Similar derivatives have been tested against various bacterial strains, showing promising results in inhibiting growth. The presence of halogens and methoxy groups is often associated with increased antimicrobial activity, suggesting that this compound could be effective against resistant bacterial strains .

Biological Research Applications

This compound serves as a valuable tool in biological research, particularly in the study of enzyme inhibition and receptor interactions.

Enzyme Inhibition Studies

Compounds with similar structures have been used to investigate their role as enzyme inhibitors. For example, studies on related pyridazine derivatives have shown that they can inhibit key enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic diseases . This suggests that this compound may also be explored for similar purposes.

Receptor Modulation

Research on receptor interactions has highlighted the potential of such compounds to act as modulators of neurotransmitter receptors. The structural features of this compound may allow it to bind effectively to specific receptors, influencing signaling pathways relevant to neurological disorders .

Chemical Probes

In addition to its medicinal applications, this compound can be utilized as a chemical probe in various experimental setups.

Target Identification

Chemical probes are essential for identifying biological targets of interest. The unique structure of this compound allows researchers to trace interactions within complex biological systems, aiding in the understanding of disease mechanisms .

Mechanistic Studies

The compound can also facilitate mechanistic studies by providing insights into the modes of action of related therapeutic agents. By examining how this compound interacts with specific targets at the molecular level, researchers can develop more effective drugs with fewer side effects .

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-(3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular functions and pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyridazinone Core

a) Position 3 Substitutions
  • Target Compound: 3-(4-fluoro-2-methoxyphenyl).
  • Analog 1 : N-(4-Bromophenyl)-2-[5-(3-methoxybenzyl)-3-methyl-6-oxo-4-phenylpyridazin-1(6H)-yl]acetamide ().
    • Substituted with 3-methoxybenzyl and 4-phenyl groups.
    • Shows mixed FPR1/FPR2 agonism due to the bulkier benzyl group, reducing selectivity compared to the target compound .
  • Analog 2 : 2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(3,4,5-trifluorophenyl)acetamide ().
    • Fluorine at position 2 (vs. 4 in the target) and a trifluorophenyl acetamide group.
    • Higher halogen content increases lipophilicity (logP ~3.5) but may reduce solubility .
b) Position 4/5 Substitutions
  • Target Compound: No substitution at position 3.
  • Analog 3: N-(4-Bromophenyl)-2-[4-ethyl-5-(3-methoxybenzyl)-3-methyl-6-oxopyridazin-1(6H)-yl]acetamide (). Ethyl at position 4 and methyl at position 3. Alkyl chains increase molecular weight (470.36 g/mol vs.

Acetamide Linker Modifications

a) N-Aryl Group Variations
  • Target Compound : 4-Bromophenyl .
    • Bromine’s electronegativity stabilizes the aromatic ring, enhancing receptor binding via halogen bonds .
  • Analog 4 : N-(4-Fluorobenzyl)-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide ().
    • 4-Fluorobenzyl group instead of 4-bromophenyl.
    • Lower molecular weight (389.47 g/mol vs. ~445 g/mol) and reduced steric hindrance may improve diffusion across biological barriers .
  • Analog 5 : 2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(pyridin-2-yl)acetamide ().
    • Pyridin-2-yl group introduces basicity (pKa ~4.5 for pyridine), altering ionization state and bioavailability .
b) Linker Length and Rigidity
  • Target Compound : Acetamide (2-carbon linker).
  • Analog 6 : N-(4-Bromophenyl)-2-[5-(3-methoxybenzyl)-3-methyl-6-oxopyridazin-1(6H)-yl]propanamide ().
    • Propanamide (3-carbon linker) increases flexibility.
    • Reported to have lower FPR2 affinity compared to acetamide derivatives, suggesting optimal linker length for receptor engagement .

Pharmacological and Physicochemical Properties

Property Target Compound Analog 1 () Analog 4 ()
Molecular Weight (g/mol) ~445.3 470.36 389.47
logP (Predicted) ~3.2 ~4.0 ~2.8
FPR1/FPR2 Activity Specific FPR2 agonist Mixed FPR1/FPR2 agonist Not reported
Solubility (mg/mL) <0.1 (aqueous) <0.05 (aqueous) ~0.2 (aqueous)

Key Research Findings

Receptor Specificity : The 4-fluoro-2-methoxyphenyl group in the target compound confers higher FPR2 selectivity compared to analogs with 3-methoxybenzyl or alkyl substitutions .

Lipophilicity vs. Solubility : Halogenation (Br, F) increases logP but reduces solubility, necessitating formulation optimization for in vivo applications .

Synthetic Accessibility : The target compound can be synthesized via a two-step process: (i) coupling 2-(3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetic acid with 4-bromoaniline using carbodiimide chemistry, and (ii) purification via reverse-phase HPLC (yield ~70–80%) .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(4-bromophenyl)-2-(3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide, and what are the critical reaction parameters?

  • Answer : The synthesis typically involves a multi-step approach:

  • Step 1 : Formation of the pyridazinone core via condensation of hydrazine derivatives with diketones or keto-esters (e.g., using 4-fluoro-2-methoxybenzaldehyde derivatives as starting materials) .
  • Step 2 : Alkylation at the 1-position of pyridazinone using bromoacetamide intermediates.
  • Step 3 : Coupling with 4-bromophenyl groups via nucleophilic substitution or amide bond formation.
    Critical parameters include solvent choice (e.g., DMF or ethanol), temperature control (60–80°C for cyclization), and catalyst selection (e.g., HCl for acid-catalyzed steps) .

Q. Which analytical techniques are most reliable for characterizing the compound’s purity and structural integrity?

  • Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy and bromophenyl groups). For example, aromatic protons in the 4-fluoro-2-methoxyphenyl moiety appear as doublets in δ 7.2–7.8 ppm .
  • HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) to assess purity (>95% target compound).
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 456.05) .

Q. What preliminary biological screening assays are recommended for this compound?

  • Answer : Initial screens should focus on:

  • Enzyme Inhibition : HDAC or kinase inhibition assays due to structural similarity to pyridazinone-based inhibitors .
  • Cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values.
  • Solubility and Stability : PBS (pH 7.4) and simulated gastric fluid (pH 2.0) stability studies over 24–48 hours .

Advanced Research Questions

Q. How can researchers resolve contradictory bioactivity data between structurally analogous pyridazinone derivatives?

  • Answer : Contradictions often arise from subtle structural variations. Strategies include:

  • SAR Analysis : Compare substituent effects (e.g., bromophenyl vs. chlorophenyl on target binding affinity) .
  • Molecular Docking : Use tools like AutoDock Vina to model interactions with biological targets (e.g., HDAC enzymes). For example, the 4-fluoro group may enhance hydrophobic interactions in enzyme pockets .
  • Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time .

Q. What strategies optimize synthetic yields while minimizing byproduct formation?

  • Answer :

  • Microwave-Assisted Synthesis : Reduces reaction time for pyridazinone cyclization (e.g., 30 minutes at 100°C vs. 6 hours conventional) .
  • Catalyst Optimization : Use Pd/C or Ni catalysts for Suzuki-Miyaura coupling of bromophenyl groups, improving yield from 60% to >85% .
  • Byproduct Mitigation : Add scavenger resins (e.g., QuadraSil™) during amide bond formation to trap unreacted intermediates .

Q. How does the compound’s stereoelectronic profile influence its pharmacokinetic properties?

  • Answer :

  • LogP and Solubility : The compound’s calculated XlogP of 2.6 suggests moderate lipophilicity, requiring formulation with cyclodextrins or PEG for in vivo studies.
  • Metabolic Stability : CYP450 inhibition assays (e.g., CYP3A4) predict hepatic clearance rates. The methoxy group may reduce oxidative metabolism .

Q. What computational methods are effective for predicting off-target interactions?

  • Answer :

  • PharmaGist and SwissTargetPrediction : Identify potential off-targets (e.g., G-protein-coupled receptors) based on pharmacophore similarity.
  • Molecular Dynamics Simulations : Assess binding stability (RMSD < 2.0 Å over 100 ns simulations) to prioritize high-specificity derivatives .

Methodological Notes

  • Contradiction Resolution : Always cross-validate bioactivity data with orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .
  • Synthetic Reproducibility : Document reaction atmosphere (N₂ vs. air) and solvent dryness, as trace moisture can deactivate catalysts .

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